molecular formula C11H13BrClN3O B5867459 2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide CAS No. 415714-04-4

2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide

Cat. No. B5867459
CAS RN: 415714-04-4
M. Wt: 318.60 g/mol
InChI Key: OSJXUVNTTJLQKV-UHFFFAOYSA-N
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Description

2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide, also known as BCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCA is a hydrazide derivative that has been synthesized through a number of different methods, and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide involves its binding to the active site of HDAC6, thereby preventing the enzyme from deacetylating its target proteins. This leads to the accumulation of acetylated proteins, which can have a range of downstream effects on cellular processes. 2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide has been shown to be a selective inhibitor of HDAC6, with little or no effect on other HDAC isoforms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide are largely dependent on its inhibition of HDAC6. Studies have shown that 2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide can induce apoptosis (programmed cell death) in cancer cells, inhibit the migration of immune cells, and reduce inflammation in animal models of inflammatory diseases. 2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide has also been shown to have neuroprotective effects in models of neurodegenerative diseases, and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide in lab experiments is its selectivity for HDAC6. This allows researchers to study the specific effects of HDAC6 inhibition, without the confounding effects of inhibiting other HDAC isoforms. However, there are also limitations to using 2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide in lab experiments. For example, 2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide has relatively poor solubility in water, which can make it difficult to administer to cells or animals. Additionally, 2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.

Future Directions

There are a number of future directions for research on 2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide. One area of interest is the development of more potent and selective HDAC6 inhibitors, which could have greater therapeutic potential in a range of diseases. Another area of interest is the study of 2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide's effects on other cellular processes, such as autophagy and mitophagy, which are also regulated by HDAC6. Finally, there is interest in exploring the potential of 2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide as a therapeutic agent in human diseases, and developing methods for delivering 2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide to specific tissues or organs in vivo.

Synthesis Methods

2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide can be synthesized through a number of different methods, including the reaction of 2-bromo-4-chloroaniline with isopropylideneacetone and hydrazine hydrate. This method involves the condensation of the starting materials in the presence of a suitable catalyst, and the resulting product can be purified through recrystallization or chromatography. Other methods for synthesizing 2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide include the reaction of 2-bromo-4-chloroaniline with isopropylideneacetone and hydrazine monohydrate, and the reaction of 2-bromo-4-chloroaniline with isopropylideneacetone and hydrazine sulfate.

Scientific Research Applications

2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide as a selective inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is a key regulator of cellular processes such as protein degradation, cell migration, and immune responses, and its inhibition has been shown to have therapeutic potential in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

properties

IUPAC Name

2-(2-bromo-4-chloroanilino)-N-(propan-2-ylideneamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN3O/c1-7(2)15-16-11(17)6-14-10-4-3-8(13)5-9(10)12/h3-5,14H,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJXUVNTTJLQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CNC1=C(C=C(C=C1)Cl)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162624
Record name Glycine, N-(2-bromo-4-chlorophenyl)-, (1-methylethylidene)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

415714-04-4
Record name Glycine, N-(2-bromo-4-chlorophenyl)-, (1-methylethylidene)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415714-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(2-bromo-4-chlorophenyl)-, (1-methylethylidene)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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